molecular formula C25H28BrN5O3 B12354888 N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide

Cat. No.: B12354888
M. Wt: 526.4 g/mol
InChI Key: FPGQLCWBEGVBEG-RWPZCVJISA-N
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Description

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C25H28BrN5O3 and its molecular weight is 526.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H28BrN5O3

Molecular Weight

526.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C25H28BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-4,7-11,14,19-22,29H,5-6,12-13H2,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+

InChI Key

FPGQLCWBEGVBEG-RWPZCVJISA-N

Isomeric SMILES

C/C(=N\NC(=O)C(C1C2CCCCC2C(=O)NN1)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)C(C1C2CCCCC2C(=O)NN1)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

Biological Activity

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-phthalazin-1-yl)ethyl]benzamide (CAS RN: 916170-19-9) is a complex organic compound with potential pharmaceutical applications. Its molecular formula is C25H28BrN5O3, and it has garnered interest for its biological activities, particularly in the fields of anticancer and antimicrobial research.

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of a bromophenyl group and a hydrazine moiety is particularly noteworthy due to their roles in enhancing biological interactions.

Property Value
Molecular FormulaC25H28BrN5O3
Molecular Weight526.4 g/mol
IUPAC NameThis compound
InChI KeyUCUHFWIFSHROPY-RWPZCVJISA-N

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related class of compounds demonstrated significant cytotoxicity against various cancer cell lines. Specifically, derivatives of similar structures have shown promising results against colon cancer (HT-29) and leukemia (K562) cell lines .

Case Study:
In a comparative study of hydrazone derivatives with similar structural motifs, compounds exhibited IC50 values ranging from 10 to 30 µM against HT-29 cells. The mechanism of action was attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Preliminary screening against various bacterial strains revealed moderate antibacterial activity. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Bacillus subtilis40 µg/mL
Staphylococcus aureus60 µg/mL

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial survival.
  • DNA Interaction: Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cancer cells and bacteria.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide. For instance, derivatives of hydrazine have been shown to possess significant antibacterial and antifungal activities. Research indicates that compounds with similar structural features can inhibit the growth of various pathogenic bacteria and fungi, making them promising candidates for developing new antimicrobial agents .

Anticancer Potential

The phthalazine derivatives have garnered attention for their anticancer properties. Studies suggest that compounds containing the phthalazine core can induce apoptosis in cancer cells and inhibit tumor growth. The unique combination of hydrazine and phthalazine in N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide may enhance its efficacy against certain cancer types .

Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes linked to disease pathways. For example, some derivatives have been found to act as inhibitors of protein kinases, which play crucial roles in cell signaling and cancer progression. This suggests that N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide might also exhibit enzyme inhibitory activity .

Study 1: Antimicrobial Evaluation

In a recent study focusing on the synthesis and biological evaluation of hydrazine derivatives, several compounds were tested for their antimicrobial activity against common pathogens. The results demonstrated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the hydrazine moiety could enhance antimicrobial efficacy .

Study 2: Anticancer Activity Assessment

Another study investigated the anticancer potential of phthalazine-based compounds. The researchers synthesized a series of derivatives and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that some compounds significantly reduced cell viability through apoptosis induction. This suggests that N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide could be a valuable lead in anticancer drug development .

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